molecular formula C8H9ClO2 B13957917 5-Propylfuran-2-carbonyl chloride CAS No. 87395-50-4

5-Propylfuran-2-carbonyl chloride

Cat. No.: B13957917
CAS No.: 87395-50-4
M. Wt: 172.61 g/mol
InChI Key: JGWYLUFROIIWAC-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-propyl-: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of furan, a heterocyclic organic compound, and contains a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarbonyl chloride, 5-propyl- typically involves the chlorination of 5-propyl-2-furancarboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of 2-furancarbonyl chloride, 5-propyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furancarbonyl chloride, 5-propyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-propyl-2-furancarboxylic acid and hydrochloric acid.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., NaOH) are used under ambient or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution reactions.

    5-Propyl-2-furancarboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 2-Furancarbonyl chloride, 5-propyl- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of esters, amides, and other derivatives used in pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of 2-furancarbonyl chloride, 5-propyl- are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of 2-furancarbonyl chloride, 5-propyl- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives.

Comparison with Similar Compounds

    2-Furancarbonyl Chloride: The parent compound without the propyl group.

    5-Chloro-2-furancarbonyl Chloride: A derivative with a chlorine substituent instead of a propyl group.

    2-Furoyl Chloride: Another furan derivative with a carbonyl chloride group.

Uniqueness: 2-Furancarbonyl chloride, 5-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the properties of its derivatives. This structural variation allows for the exploration of different chemical and biological activities compared to its analogs.

Properties

CAS No.

87395-50-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

5-propylfuran-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3

InChI Key

JGWYLUFROIIWAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(=O)Cl

Origin of Product

United States

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